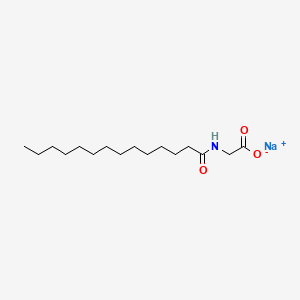

Sodium myristoyl glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium myristoyl glycinate is an amino acid-based surfactant derived from glycine and myristic acid. It is commonly used in personal care products due to its mildness and excellent foaming properties. This compound is known for its ability to cleanse the skin without causing irritation, making it a popular ingredient in shampoos, body washes, and facial cleansers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium myristoyl glycinate typically involves the reaction of myristic acid with glycine. The process begins with the conversion of myristic acid to myristoyl chloride using thionyl chloride or phosgene. The myristoyl chloride is then reacted with glycine in the presence of a base, such as sodium hydroxide, to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium myristoyl glycinate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form myristic acid and glycine.

Oxidation: Under oxidative conditions, the myristoyl group can be oxidized to form myristic acid derivatives.

Substitution: The compound can participate in substitution reactions where the myristoyl group is replaced by other acyl groups.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Acylating agents like acyl chlorides or anhydrides.

Major Products Formed:

Hydrolysis: Myristic acid and glycine.

Oxidation: Myristic acid derivatives.

Substitution: Various acylated glycine derivatives.

Scientific Research Applications

Sodium myristoyl glycinate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.

Mechanism of Action

The primary mechanism of action of sodium myristoyl glycinate is its ability to reduce surface tension and form micelles. The myristoyl group interacts with hydrophobic substances, while the glycinate portion interacts with water, allowing the compound to effectively emulsify oils and dirt. This dual interaction makes it an effective cleansing agent in personal care products .

Comparison with Similar Compounds

Sodium lauroyl glycinate: Similar in structure but derived from lauric acid instead of myristic acid. It is also used in personal care products for its mildness and foaming properties.

Sodium cocoyl glycinate: Derived from coconut oil and glycine, known for its excellent cleansing properties and biodegradability.

Uniqueness: Sodium myristoyl glycinate is unique due to its specific fatty acid chain length (myristic acid) which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in forming stable foams and providing mild cleansing without irritation .

Biological Activity

Sodium myristoyl glycinate is a surfactant and an amino acid derivative, specifically the sodium salt of myristoyl glycine. Its chemical formula is C16H30NNaO3. This compound is synthesized through a nucleophilic acyl substitution reaction between glycine and myristyl chloride, derived from myristic acid. This compound is characterized by its mildness and effectiveness in various applications, particularly in cosmetics and personal care products due to its surfactant properties.

Biological Activity

This compound exhibits several notable biological activities:

- Surfactant Properties : It serves as an effective cleansing and emulsifying agent, enhancing the texture and stability of cosmetic formulations.

- Skin Compatibility : Its mild nature makes it suitable for sensitive skin applications, reducing irritation compared to harsher surfactants.

- Moisturizing Effects : The compound can enhance skin hydration by forming a protective barrier on the skin surface.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Surfactant Properties | Cleansing and emulsifying agent |

| Skin Compatibility | Mildness suitable for sensitive skin |

| Moisturizing Effects | Enhances skin hydration |

Safety and Toxicological Studies

Recent studies have assessed the safety profile of this compound. An eye irritation study along with skin irritation studies indicated minimal adverse effects. The compound was found to have a dermal LD50 greater than 2000 mg/kg in rats, suggesting a low toxicity profile .

Case Study: Dermal Irritation Assessment

In a controlled study, this compound was applied to the skin of rats using semi-occlusive patches. Observations were made at various intervals post-application. Results indicated very slight erythema in some subjects, which was fully reversible within five days, confirming its safety for dermal applications .

Table 2: Toxicological Data

| Study Type | Findings |

|---|---|

| Dermal LD50 | >2000 mg/kg in rats |

| Eye Irritation | Minimal irritation observed |

| Skin Irritation | Reversible erythema within 5 days |

Metabolomic Insights

A recent study highlighted the role of myristoylglycine (the active metabolite) in promoting brown adipocyte differentiation. This finding suggests potential applications in metabolic disease treatment, particularly obesity . The study utilized Drug-Initiated Activity Metabolomics (DIAM) to identify myristoylglycine as a safe alternative to conventional drugs for inducing metabolic changes without cytotoxicity.

Table 3: Key Research Findings

Properties

CAS No. |

83934-45-6 |

|---|---|

Molecular Formula |

C16H30NNaO3 |

Molecular Weight |

307.40 g/mol |

IUPAC Name |

sodium;2-(tetradecanoylamino)acetate |

InChI |

InChI=1S/C16H31NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20;/h2-14H2,1H3,(H,17,18)(H,19,20);/q;+1/p-1 |

InChI Key |

YBDZITJALUSANZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.